molecular formula C10H8BrNS B1395429 2-(4-Bromophenyl)-4-methyl-1,3-thiazole CAS No. 850852-62-9

2-(4-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B1395429
CAS No.: 850852-62-9
M. Wt: 254.15 g/mol
InChI Key: JWPPULWIUDRDKB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-4-methyl-1,3-thiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has shown inhibitory effects on certain enzymes involved in microbial resistance, such as bacterial lipids biosynthesis enzymes . Additionally, it interacts with proteins involved in cancer cell proliferation, demonstrating potential anticancer properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity and disrupting essential biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, affecting the overall function and viability of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding to the active sites of enzymes, leading to enzyme inhibition . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular processes such as proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain minimum dose is required to achieve the desired biological activity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites . These interactions can have significant implications for the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoacetophenone with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 4-aminophenyl or 4-thiophenyl derivatives.

    Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

    Coupling Products: Biaryl or diaryl thiazole derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors.

Comparison with Similar Compounds

    2-Phenyl-4-methyl-1,3-thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic properties and reactivity.

    2-(4-Methylphenyl)-4-methyl-1,3-thiazole: Substitution with a methyl group instead of bromine, affecting its steric and electronic characteristics.

Uniqueness: 2-(4-Bromophenyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the bromine-substituted phenyl group and the thiazole ring imparts distinct electronic properties that can be exploited in material science and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-bromophenyl)-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPPULWIUDRDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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